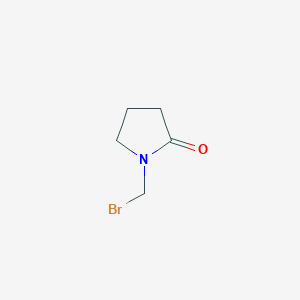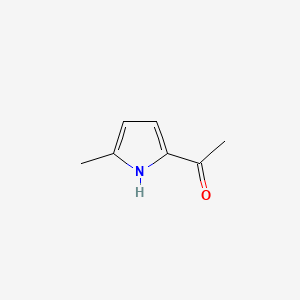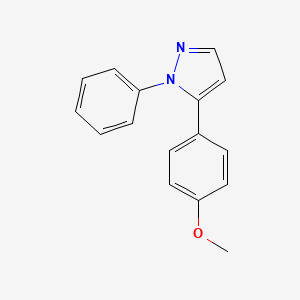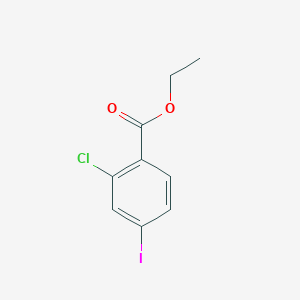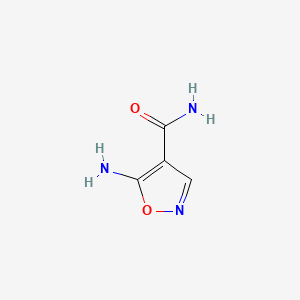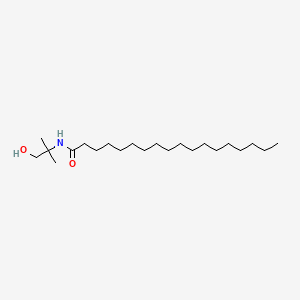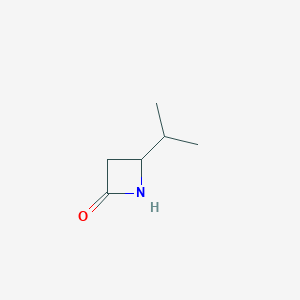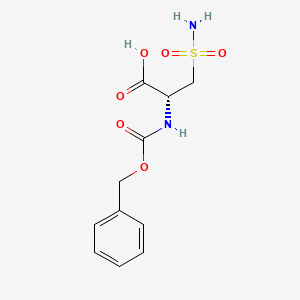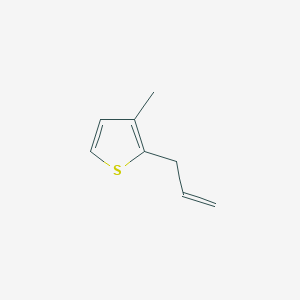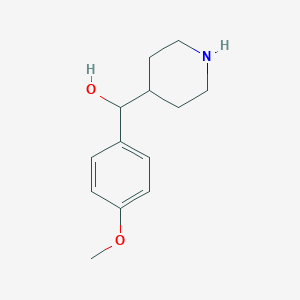
(4-Methoxy-phenyl)-piperidin-4-yl-methanol
Vue d'ensemble
Description
(4-Methoxy-phenyl)-piperidin-4-yl-methanol, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research.
Applications De Recherche Scientifique
Synthesis and Characterization
Electrolytic System Development : A novel electrolytic system employing solid-supported bases for in situ generation of a supporting electrolyte from methanol was developed. This system enabled anodic methoxylation of phenyl 2,2,2-trifluoroethyl sulfide, demonstrating the utility of (4-Methoxy-phenyl)-piperidin-4-yl-methanol derivatives in synthetic organic chemistry for achieving specific methoxylated products (Tajima & Fuchigami, 2005).
Three-Component Synthesis : The compound was synthesized through a three-component reaction involving malononitrile, 4-methoxybenzaldehyde, and piperidine, showcasing its role in the preparation of complex organic molecules and its potential for further chemical transformations (Wu Feng, 2011).
Medicinal Chemistry and Pharmacology
- Antitubercular Activity : A series of derivatives were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. One derivative showed significant activity, highlighting the therapeutic potential of (4-Methoxy-phenyl)-piperidin-4-yl-methanol derivatives in developing new antitubercular agents (Bisht et al., 2010).
Chemical Synthesis and Optimization
- Indirect Electrochemical Oxidation : The indirect electrochemical oxidation of piperidin-4-ones, mediated by a sodium halide-base system, leads to α-hydroxyketals. This study underscores the versatility of (4-Methoxy-phenyl)-piperidin-4-yl-methanol derivatives in facilitating electrochemical transformations (Elinson et al., 2006).
Antimicrobial Applications
- Synthesis and Antimicrobial Activity : Novel derivatives were synthesized and evaluated for their antimicrobial activity. These compounds, structurally related to (4-Methoxy-phenyl)-piperidin-4-yl-methanol, demonstrated significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Mandala et al., 2013).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and transporters, such as theserotonin transporter and alpha receptors .
Mode of Action
Related compounds have been found to act asserotonin releasing agents , binding to alpha receptors to mediate their effects . This suggests that (4-Methoxy-phenyl)-piperidin-4-yl-methanol may interact with its targets in a similar manner, leading to changes in neurotransmitter levels and receptor activity.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties, such asinhibition of certain transporters . These properties can impact the compound’s bioavailability, determining how much of the drug reaches its target sites in the body.
Result of Action
Based on the actions of similar compounds, it may lead to increased levels of serotonin in the synaptic cleft, potentially leading to changes in neuronal activity and neurotransmission .
Propriétés
IUPAC Name |
(4-methoxyphenyl)-piperidin-4-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-16-12-4-2-10(3-5-12)13(15)11-6-8-14-9-7-11/h2-5,11,13-15H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYZUXLVPWDQQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2CCNCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482757 | |
| Record name | (4-Methoxy-phenyl)-piperidin-4-yl-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37581-37-6 | |
| Record name | (4-Methoxy-phenyl)-piperidin-4-yl-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



